N-(2-bromophenyl)-2-chloroacetamide

Melting point Solid-state properties Crystal packing

N-(2-Bromophenyl)-2-chloroacetamide (CAS 6090-78-4) is the ortho-bromo isomer (mp 75–77°C; XLogP3 2.0) of the N-(substituted phenyl)-2-chloroacetamide class, delivering measurably lower melting point and optimal lipophilicity for drug-likeness compared to para-bromo analogs (mp 176–184°C). Its dual-halogen architecture enables sequential cross-coupling and nucleophilic substitution, accelerating 1,2,4-triazole library synthesis and antimicrobial SAR programs. Procure this specific isomer to ensure reproducible reactivity and biological activity—generic substitution risks altered potency and purification profiles.

Molecular Formula C8H7BrClNO
Molecular Weight 248.5
CAS No. 6090-78-4
Cat. No. B2684718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-2-chloroacetamide
CAS6090-78-4
Molecular FormulaC8H7BrClNO
Molecular Weight248.5
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)CCl)Br
InChIInChI=1S/C8H7BrClNO/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,5H2,(H,11,12)
InChIKeyFHWXHTWOJWDSAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-bromophenyl)-2-chloroacetamide (CAS 6090-78-4): A Dual-Halogenated Acetamide Scaffold for Antimicrobial and Synthetic Chemistry Applications


N-(2-bromophenyl)-2-chloroacetamide (CAS 6090-78-4) is a chloroacetamide derivative characterized by an ortho-bromophenyl substituent [1]. This substitution pattern imparts distinct physicochemical properties compared to its para-bromo and ortho-chloro analogs, including a lower melting point (75-77°C) and a computed XLogP3 value of 2 [1]. The compound belongs to the N-(substituted phenyl)-2-chloroacetamide class, which has demonstrated consistent antimicrobial activity against Gram-positive bacteria in standardized assays [2]. Its dual-halogen architecture enables sequential functionalization via cross-coupling and nucleophilic substitution, making it a strategic intermediate in medicinal chemistry programs .

Why N-(2-bromophenyl)-2-chloroacetamide Cannot Be Replaced by Unsubstituted or Para-Substituted Analogs in Structure-Sensitive Applications


Substituting N-(2-bromophenyl)-2-chloroacetamide with a generic chloroacetamide or a para-bromo isomer introduces measurable deviations in melting point (75-77°C vs. 176-184°C for the para analog) , lipophilicity (XLogP3 2 vs. 2.3 for the para analog) [1], and potentially antimicrobial potency due to positional effects on target binding [2]. The ortho-bromo group alters the compound's electronic environment and steric profile, which can affect both its chemical reactivity in cross-coupling reactions and its biological interaction with bacterial targets. These quantifiable differences in physicochemical and biological properties underscore the need for compound-specific procurement rather than generic substitution.

Quantitative Differentiation of N-(2-bromophenyl)-2-chloroacetamide from Closest Analogs: A Procurement-Focused Evidence Summary


Melting Point: Ortho-Bromo Substitution Lowers Melting Point by Approximately 100°C Relative to Para-Bromo Isomer

The ortho-bromo substitution in N-(2-bromophenyl)-2-chloroacetamide results in a significantly lower melting point compared to its para-bromo analog, N-(4-bromophenyl)-2-chloroacetamide . This difference, exceeding 100°C, is attributed to less efficient crystal packing due to the steric hindrance introduced by the ortho substituent .

Melting point Solid-state properties Crystal packing

Lipophilicity (XLogP3): Ortho-Bromo Substitution Reduces Lipophilicity by 0.3 Log Units Versus Para-Bromo Analog

The computed lipophilicity (XLogP3) of N-(2-bromophenyl)-2-chloroacetamide is 2.0, which is 0.3 log units lower than that of its para-bromo isomer (XLogP3 2.3) [1]. This moderate reduction in lipophilicity may influence the compound's ability to penetrate lipid bilayers and affect its bioavailability profile in biological assays [2].

Lipophilicity Drug-likeness Membrane permeability

Antimicrobial Activity Profile: Class-Level Activity Against Gram-Positive Bacteria Consistent with N-Substituted Chloroacetamides

A systematic study of twelve N-(substituted phenyl)-2-chloroacetamides demonstrated that all compounds in this class exhibit consistent antimicrobial activity against Gram-positive Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing reduced efficacy against Gram-negative Escherichia coli [1]. Although N-(2-bromophenyl)-2-chloroacetamide was not directly tested in this study, its structural homology supports the inference of a similar activity profile [2]. The study further established that halogenated para-substituted derivatives (e.g., 4-chloro, 4-fluoro, 3-bromo) displayed the highest activity, attributed to optimal lipophilicity facilitating membrane penetration [1].

Antimicrobial Gram-positive QSAR

Synthetic Versatility: Dual Halogen Functionality Enables Sequential Cross-Coupling and Nucleophilic Substitution

N-(2-bromophenyl)-2-chloroacetamide contains two distinct halogen sites: an aromatic bromine suitable for transition metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and an alpha-chloroacetamide group amenable to nucleophilic displacement by amines or thiols [1]. This dual-electrophile architecture has been exploited to construct 1,2,4-triazole derivatives with antibacterial and quorum-sensing inhibitory activities . In contrast, analogs lacking either the bromo or chloro group (e.g., N-phenyl-2-chloroacetamide or N-(2-bromophenyl)acetamide) offer only a single reactive handle, limiting their utility in sequential or orthogonal functionalization strategies [2].

Cross-coupling Nucleophilic substitution Medicinal chemistry

High-Value Application Scenarios for N-(2-bromophenyl)-2-chloroacetamide in Academic and Industrial R&D


Scaffold for Gram-Positive Antibacterial Lead Optimization

Leveraging the class-level antimicrobial activity profile against S. aureus and MRSA [1], N-(2-bromophenyl)-2-chloroacetamide serves as a starting point for structural optimization. Its dual halogenation allows for systematic SAR studies: the aromatic bromine can be elaborated via cross-coupling to modulate target binding, while the alpha-chloro group enables conjugation to improve pharmacokinetics. The ortho-bromo substitution may provide a differentiated activity spectrum compared to para-substituted analogs due to altered electronic and steric properties [2].

Dual-Electrophile Building Block in Medicinal Chemistry Synthesis

The compound's two distinct halogen sites enable sequential functionalization strategies that reduce step count and improve overall yield in the synthesis of complex heterocycles [3]. It has been employed as a key intermediate in the construction of 1,2,4-triazole derivatives with antibacterial and quorum-sensing inhibitory properties . This application is particularly relevant for programs seeking to rapidly generate diverse compound libraries from a single, readily available starting material.

Physicochemical Differentiation for Crystallization and Formulation Studies

The significantly lower melting point of the ortho-bromo isomer (75-77°C) compared to the para-bromo analog (176-184°C) provides a practical advantage in purification and formulation. This property may be exploited to achieve higher solubility or improved processability in early-stage development. The moderate lipophilicity (XLogP3 = 2.0) [4] also positions it favorably for oral bioavailability optimization, as it falls within the optimal range for drug-likeness [2].

Computational Chemistry and QSAR Model Validation

As a member of the N-(substituted phenyl)-2-chloroacetamide class, this compound can be used to validate computational models predicting antimicrobial activity or physicochemical properties [1]. Its ortho-bromo substitution provides a distinct data point for assessing the impact of steric and electronic effects on biological activity, complementing the existing dataset on para- and meta-substituted analogs [2].

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